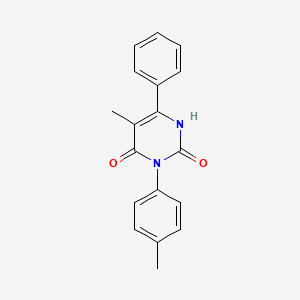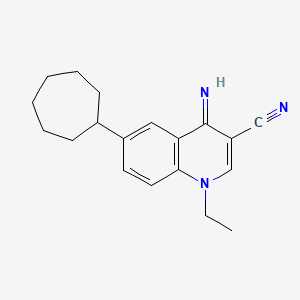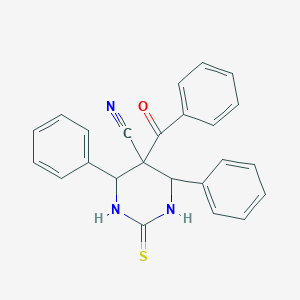![molecular formula C18H13N3OS B12910219 2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone CAS No. 52979-08-5](/img/structure/B12910219.png)
2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thioether Formation:
Amination: The amino group can be introduced through various amination reactions, often using ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Various substitution reactions can occur, particularly at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactivity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylthio group.
6-(Naphthalen-2-ylthio)quinazolin-4(1H)-one: Lacks the amino group.
2-Amino-6-(phenylthio)quinazolin-4(1H)-one: Has a phenyl group instead of a naphthalen-2-yl group.
Uniqueness
2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the naphthalen-2-ylthio group, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
52979-08-5 |
|---|---|
Formule moléculaire |
C18H13N3OS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-amino-6-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3OS/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
Clé InChI |
DXYSGZNFDLGXPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




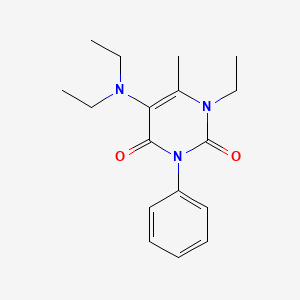
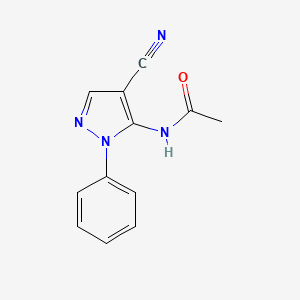
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)


![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
